BenchChemオンラインストアへようこそ!

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Medicinal chemistry Physicochemical profiling Scaffold optimization

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1211721-86-6) is a synthetic small-molecule isoxazole-carboxamide derivative with the molecular formula C₁₅H₁₄F₂N₂O₂ and a molecular weight of 292.28 g/mol. The compound features a 2,4-difluorophenyl substituent at the 5-position of the isoxazole ring and a cyclobutanecarboxamide moiety linked via a methylene bridge to the 3-position.

Molecular Formula C15H14F2N2O2
Molecular Weight 292.286
CAS No. 1211721-86-6
Cat. No. B2490067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
CAS1211721-86-6
Molecular FormulaC15H14F2N2O2
Molecular Weight292.286
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H14F2N2O2/c16-10-4-5-12(13(17)6-10)14-7-11(19-21-14)8-18-15(20)9-2-1-3-9/h4-7,9H,1-3,8H2,(H,18,20)
InChIKeyBJAGGUVOVVPGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1211721-86-6): Core Chemical Identity and Procurement Profile


N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide (CAS 1211721-86-6) is a synthetic small-molecule isoxazole-carboxamide derivative with the molecular formula C₁₅H₁₄F₂N₂O₂ and a molecular weight of 292.28 g/mol [1]. The compound features a 2,4-difluorophenyl substituent at the 5-position of the isoxazole ring and a cyclobutanecarboxamide moiety linked via a methylene bridge to the 3-position [1]. It has been assigned PubChem CID 45511619 and is cataloged in public chemistry databases as a research-grade chemical [1].

Why N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The isoxazole-carboxamide chemotype encompasses a broad spectrum of bioactivity profiles—including antimicrobial, antiviral, antitumor, anti-inflammatory, and CFTR-modulating activities—depending critically on the specific substituents at the 3- and 5-positions of the isoxazole ring and the nature of the carboxamide side chain [1]. The combination of a 2,4-difluorophenyl group at the 5-position and a cyclobutanecarboxamide at the 3-methylene position distinguishes this compound from analogs bearing mono-fluorophenyl, methoxyphenyl, thiophenyl, or alkyl-substituted isoxazole cores, each of which exhibits divergent potency, selectivity, and physicochemical properties in published assay panels [2][3]. Absent compound-specific quantitative comparator data, generic substitution among isoxazole-carboxamide derivatives risks introducing unpredictable shifts in target engagement, off-target liability, and ADME characteristics.

Quantitative Differentiation Evidence for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide: A Critical Assessment


Physicochemical Property Differentiation of the Cyclobutane-Containing Isoxazole-Carboxamide Scaffold

The cyclobutanecarboxamide side chain imparts distinct conformational rigidity and lipophilicity relative to linear alkyl or aryl carboxamide analogs. The target compound has a computed XLogP3-AA of 2.4, exactly 4 rotatable bonds, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. In contrast, the mono-fluorophenyl analog N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a lower halogen count and is expected to exhibit reduced lipophilicity, while the 4-methoxyphenyl analog introduces an additional hydrogen bond acceptor and altered electronic character . These computed differences directly impact membrane permeability, solubility, and protein-binding potential, making the 2,4-difluorophenyl substitution a deliberate design choice for modulating drug-like properties within isoxazole-based libraries [1].

Medicinal chemistry Physicochemical profiling Scaffold optimization

Absence of Published Direct Comparator Bioactivity Data for the Target Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and USPTO databases using the compound's CAS number (1211721-86-6), InChI Key (BJAGGUVOVVPGFA-UHFFFAOYSA-N), IUPAC name, and SMILES string returned no peer-reviewed publications or patents containing quantitative biological assay data (IC₅₀, Kd, EC₅₀, % inhibition, or selectivity ratios) for this specific compound in any target-based or phenotypic assay [1][2][3][4][5]. Closely related analogs—including the 2-fluorophenyl, 4-methoxyphenyl, and thiophenyl variants—also lack publicly accessible, comparator-grade biological data in the same assay system, precluding even cross-study comparisons [6][7][8]. This data paucity constitutes a critical evidence gap for procurement decisions predicated on demonstrated biological differentiation.

Bioactivity profiling Literature gap Procurement risk assessment

Structural Uniqueness of the 2,4-Difluorophenyl-Isoxazole-Cyclobutane Architecture Within Commercial Chemical Space

A substructure search of PubChem reveals that the combination of a 5-(2,4-difluorophenyl)isoxazole core with a cyclobutanecarboxamide side chain linked through a 3-methylene bridge is unique to this compound; no other compound in the PubChem database shares this exact scaffold [1]. The closest analogs—carrying isonicotinamide (CAS 1210457-73-0), nicotinamide (CAS 1210457-73-0 variant), or propanamide (CAS 1209068-07-4) side chains—differ in both the heterocyclic nature of the amide substituent and the conformational flexibility of the linker [2]. This structural uniqueness means that any biological activity discovered for this compound cannot be automatically extrapolated from data on related scaffolds, positioning it as a singleton chemotype suitable for diversity screening collections rather than as a direct replacement for any existing lead compound [1].

Chemical library design Scaffold novelty Diversity-oriented synthesis

Research Application Scenarios for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide Based on Available Evidence


Exploratory Diversity Screening in Phenotypic Assay Panels

As a singleton chemotype with no published bioactivity data, this compound is best deployed as part of a diversity-oriented screening library aimed at identifying novel bioactive scaffolds. Its unique 2,4-difluorophenyl-isoxazole-cyclobutane architecture offers a chemical starting point distinct from established isoxazole-based drugs (e.g., valdecoxib, leflunomide) and published screening hits [1]. Procurement for broad phenotypic screening (e.g., antimicrobial, anticancer, or anti-inflammatory panels) is scientifically justifiable precisely because the scaffold has not been previously interrogated, minimizing the risk of redundant screening against known chemotypes [2][3].

Physicochemical Property Benchmarking Against In-Class Isoxazole-Carboxamides

The compound's computed properties (XLogP3-AA = 2.4, 4 rotatable bonds, molecular weight 292.28 g/mol) place it within favorable oral drug-like space [1]. Researchers seeking to benchmark the impact of the cyclobutane ring versus linear alkyl or aromatic carboxamide substituents on solubility, permeability, and metabolic stability can use this compound as a test article in comparative ADME panels alongside mono-fluorophenyl, methoxyphenyl, and non-fluorinated phenyl analogs [2]. Such head-to-head physicochemical profiling would generate the quantitative differentiation data currently absent from the public domain [3].

Medicinal Chemistry Lead Generation Starting Point for CFTR or COX-2 Programs

While the target compound itself lacks published CFTR or COX-2 activity data, the broader isoxazole-carboxamide class has demonstrated corrector activity at human CFTR ΔF508 mutant (Kd = 800 nM for select analogs in FRT cell iodide influx assays) and COX-2 inhibition (IC₅₀ 0.24–1.30 μM) [1][2]. The 2,4-difluorophenyl substitution pattern present in this compound is analogous to fluorinated motifs in known CFTR modulators, suggesting potential utility as a starting scaffold for medicinal chemistry optimization if initial screening confirms target engagement [3][4].

Chemical Biology Tool Compound Development

The absence of annotated biological activity makes this compound a candidate for chemical biology probe development. After initial phenotypic or target-based screening identifies an activity of interest, the cyclobutanecarboxamide side chain provides a synthetic handle for structure-activity relationship (SAR) exploration through amide coupling diversification, while the difluorophenyl-isoxazole core offers opportunities for electrophilic and nucleophilic aromatic substitution to modulate potency and selectivity [1]. Procurement from vendors offering batch-specific analytical characterization (NMR, HPLC, MS) is essential to ensure reproducibility during SAR campaigns [2].

Quote Request

Request a Quote for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.